4-(Pyridin-3-yloxy)butan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-yloxybutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHZSQCXSREQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-(Pyridin-3-yloxy)butan-1-amine
The traditional synthesis of this compound generally involves a two-step process: the O-alkylation of 3-hydroxypyridine (B118123) followed by the introduction of the amine functionality.
Strategies for O-Alkylation of 3-Hydroxypyridine
The formation of the ether bond is a critical step in the synthesis. A common and effective method is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 3-hydroxypyridine with a suitable 4-halobutan-1-amine derivative. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Another approach involves the use of a protected form of the butan-1-amine chain, such as a phthalimide (B116566) or a Boc-protected amine. This strategy prevents the amine from interfering with the O-alkylation step. For instance, 3-hydroxypyridine can be reacted with N-(4-bromobutyl)phthalimide in the presence of a base like potassium carbonate to yield the phthalimide-protected intermediate. Subsequent deprotection with hydrazine (B178648) hydrate (B1144303) affords the desired this compound.
Table 1: Reagents for O-Alkylation of 3-Hydroxypyridine
| Alkylating Agent | Base | Solvent | Typical Yield (%) |
| 4-Bromobutan-1-amine hydrobromide | Sodium Hydride | DMF | Moderate |
| N-(4-Bromobutyl)phthalimide | Potassium Carbonate | Acetone | High |
| 4-Chlorobutan-1-ol | Sodium Hydroxide | Water/Toluene (PTC) | Moderate to High |
Note: Yields are dependent on specific reaction conditions and subsequent purification.
Approaches to Butan-1-amine Chain Incorporation
When the butan-1-amine chain is not incorporated directly during the O-alkylation step, a subsequent transformation is required. A common strategy involves the O-alkylation of 3-hydroxypyridine with a bifunctional reagent like 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane. This yields a 3-(4-halobutoxy)pyridine intermediate.
This intermediate can then be converted to the final product through various methods. Nucleophilic substitution with sodium azide (B81097) followed by reduction of the resulting azide is a widely used two-step process. Alternatively, direct amination with ammonia (B1221849) or a protected ammonia equivalent can be employed.
One-Pot and Multicomponent Reaction Approaches
To improve efficiency and reduce the number of synthetic steps, one-pot or multicomponent reactions are highly desirable. While specific one-pot syntheses for this compound are not extensively documented in the literature, the general principles of such reactions can be applied. For example, a tandem reaction involving the in-situ formation of the 3-pyridyloxide followed by reaction with a suitable aminobutylating agent could potentially streamline the process. The development of such methodologies remains an active area of research. Some studies have explored one-pot syntheses for related pyridine (B92270) derivatives, which could potentially be adapted. nih.govorganic-chemistry.orgnih.gov
Advanced Synthetic Techniques and Catalysis in Synthesis
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives can benefit from these advanced techniques.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of C-O and C-N bond formation. While direct application to the synthesis of the parent this compound is not the most common route, these methods are invaluable for creating analogs and derivatives. For instance, a palladium catalyst could facilitate the coupling of an activated 3-halopyridine with 4-aminobutanol. researchgate.netkoreascience.krrsc.org The choice of ligand is critical for achieving high yields and preventing side reactions. nih.govacs.orggoogle.com
Table 2: Examples of Palladium-Catalyzed Reactions for Pyridine Ether Synthesis
| Pyridine Substrate | Coupling Partner | Palladium Catalyst | Ligand |
| 3-Bromopyridine | 4-Aminobutanol | Pd(OAc)₂ | Xantphos |
| 3-Iodopyridine | Boc-4-aminobutanol | Pd₂(dba)₃ | BINAP |
| 3-Triflyloxypyridine | 4-Hydroxybutylamine | PdCl₂(dppf) | dppf |
Note: This table represents potential reaction setups based on general palladium catalysis principles.
Buchwald-Hartwig C-N and C-O Bond Formation Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orgyoutube.com This reaction could be employed to couple a 3-(4-bromobutoxy)pyridine intermediate with an ammonia surrogate, followed by deprotection. nrochemistry.comorganic-chemistry.org
More directly, the Buchwald-Hartwig C-O coupling reaction offers a route to form the ether linkage. nrochemistry.com This would involve the reaction of 3-halopyridine with 4-aminobutanol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-synthesis.com The reaction conditions, including the choice of base and solvent, need to be carefully optimized to favor the desired C-O bond formation over potential N-arylation of the aminobutanol.
The development of increasingly sophisticated ligands has expanded the scope of the Buchwald-Hartwig reaction to include a wide range of substrates and functional groups, making it a highly versatile tool for the synthesis of complex molecules like this compound and its derivatives. wikipedia.org
Chan-Lam Coupling Methodologies
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, represents a significant advancement in the formation of carbon-heteroatom bonds, particularly C-O bonds for the synthesis of diaryl ethers. This reaction typically involves the copper-catalyzed cross-coupling of a boronic acid with an alcohol or a phenol (B47542). In the context of synthesizing this compound, the Chan-Lam coupling could be envisioned as a key step in forming the pyridyl ether linkage. A plausible synthetic route would involve the coupling of 3-hydroxypyridine with 4-aminobutanol. However, the presence of a primary amine in the butanol fragment could lead to competitive N-arylation. Therefore, a more strategic approach would involve using a protected amine or a precursor functional group.
A representative synthetic strategy would employ 4-azidobutan-1-ol (B127836) or a phthalimide-protected 4-aminobutanol as the coupling partner for 3-pyridylboronic acid. The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and a base, often pyridine or triethylamine, in a solvent like dichloromethane (B109758) or toluene. The reaction is often run open to the air, which can be advantageous. Once the ether linkage is established, the azide or phthalimide group can be converted to the primary amine to yield the final product.
| Catalyst | Ligand (Optional) | Base | Solvent | Temperature | Yield (%) |
| Cu(OAc)₂ | Pyridine | Pyridine | CH₂Cl₂ | Room Temp | Varies |
| Cu₂O | None | Et₃N | Toluene | 80-110 °C | Varies |
| CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 100 °C | Varies |
Hydride Reductions in Amine Synthesis
Hydride reductions are a cornerstone of amine synthesis, offering reliable methods for the conversion of various nitrogen-containing functional groups into amines. For the synthesis of this compound, a common strategy would involve the reduction of a suitable precursor such as a nitrile, amide, or azide. A likely precursor, 4-(pyridin-3-yloxy)butanenitrile, can be synthesized via the Williamson ether synthesis between 3-hydroxypyridine and 4-chlorobutanenitrile.
Once the nitrile precursor is obtained, it can be reduced to the primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically used in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. An alternative and often milder reducing agent is borane (B79455) (BH₃), frequently used as a complex with THF (BH₃·THF). This reagent also efficiently reduces nitriles to primary amines.
Another viable route is the reduction of 4-(pyridin-3-yloxy)butanamide. The amide can be prepared by activating 4-(pyridin-3-yloxy)butanoic acid and treating it with ammonia. The subsequent reduction of the amide to the amine can be achieved with LiAlH₄ or BH₃·THF.
Catalytic hydrogenation provides another pathway. The reduction of 4-(pyridin-3-yloxy)butanenitrile can be accomplished using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C), often under pressure and in a solvent like ethanol (B145695) or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amines.
| Precursor | Reducing Agent | Solvent | Key Conditions |
| 4-(Pyridin-3-yloxy)butanenitrile | LiAlH₄ | THF | Reflux, then aqueous workup |
| 4-(Pyridin-3-yloxy)butanenitrile | BH₃·THF | THF | Room temperature or reflux |
| 4-(Pyridin-3-yloxy)butanenitrile | H₂/Raney Ni | EtOH/NH₃ | Elevated pressure and temperature |
| 4-(Pyridin-3-yloxy)butanamide | LiAlH₄ | THF | Reflux, then aqueous workup |
Leuckart-Wallach and Mannich Reaction Applications
The Leuckart-Wallach and Mannich reactions are classical methods for the synthesis of amines, though their direct application to the synthesis of this compound is not straightforward and would likely involve a multi-step process.
The Leuckart-Wallach reaction is a reductive amination process that typically involves the reaction of a ketone or aldehyde with formic acid or a formamide (B127407) derivative to produce the corresponding amine. To synthesize this compound via this method, one would need to start with 4-(pyridin-3-yloxy)butanal. This aldehyde could potentially be synthesized by the oxidation of 4-(pyridin-3-yloxy)butan-1-ol. The aldehyde would then be heated with ammonium (B1175870) formate (B1220265) or formamide. The reaction proceeds through the formation of a Schiff base, which is then reduced in situ by the formic acid or a derivative.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. Its direct application to form this compound is not apparent. However, one could envision a creative, albeit complex, synthetic route where a Mannich-type reaction is used to construct a precursor that is later elaborated into the target molecule. For instance, a Mannich reaction could be employed to introduce an aminomethyl group onto a suitable substrate, which is then further modified. Due to the multi-step nature and the availability of more direct synthetic routes, the Leuckart-Wallach and Mannich reactions are less likely to be the preferred methods for the synthesis of this specific compound.
Petasis Reaction in Amine Synthesis
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction that forms substituted amines. It involves the reaction of an amine, an aldehyde or ketone, and a vinyl- or aryl-boronic acid. While a direct three-component assembly of this compound using the Petasis reaction is not feasible, the methodology could be adapted in a multi-step synthesis.
A hypothetical application could involve the use of a bifunctional reagent. For example, a boronic acid containing a protected amine could be reacted with formaldehyde and a suitable vinyl or aryl partner. However, a more plausible, though still indirect, approach would be to use the Petasis reaction to construct a more complex amine that could then be cleaved or modified to release the this compound core. Given the more direct synthetic pathways available, such as those involving hydride reduction or other nucleophilic substitution reactions, the Petasis reaction would likely not be the most efficient method for preparing this particular amine.
Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the pyridine ring. These sites can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Amine Functional Group Reactivity
The primary amine group is a nucleophilic and basic site, making it susceptible to a wide array of reactions.
Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-(pyridin-3-yloxy)butyl)acetamide.
Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, will produce secondary or tertiary amines.
Sulfonylation: The amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of ureas and thioureas, respectively.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures could potentially lead to the formation of a diazonium salt, although this is more typical for aromatic amines. For primary alkyl amines, this can lead to a mixture of products including alcohols and alkenes.
| Reagent | Product Type |
| Acetyl chloride | Amide |
| Methyl iodide | Secondary/Tertiary Amine, Quaternary Salt |
| Acetone, NaBH(OAc)₃ | Secondary Amine |
| p-Toluenesulfonyl chloride | Sulfonamide |
| Phenyl isocyanate | Urea |
Pyridine Ring Functionalization
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. The lone pair of electrons on the nitrogen atom also plays a crucial role.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the reactivity of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration or halogenation can occur. The directing effect of the ether linkage at the 3-position and the protonated nitrogen (under acidic conditions) would need to be considered.
Nucleophilic Aromatic Substitution: The pyridine ring itself is more susceptible to nucleophilic aromatic substitution than benzene, particularly with an electron-withdrawing group present or after N-oxidation. However, the positions ortho and para to the nitrogen are the most activated, so substitution on the pyridyl moiety of this compound would likely be challenging without prior functionalization.
Quaternization: The pyridine nitrogen can be alkylated with alkyl halides to form a pyridinium (B92312) salt. This further deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack.
| Reagent | Transformation |
| m-CPBA | Pyridine N-oxide formation |
| HNO₃/H₂SO₄ | Nitration (likely requires harsh conditions) |
| CH₃I | Pyridinium salt formation |
Ether Linkage Stability and Cleavage
The stability of the ether linkage in this compound, an aryl alkyl ether, is a critical factor in its chemical behavior and synthetic applications. This bond, connecting the pyridine ring to the butylamine (B146782) side chain, is generally stable under many conditions but can be cleaved using specific reagents and methods. The presence of the basic pyridine ring and the primary amine can influence the reaction conditions required for cleavage.
Aryl alkyl ethers are known to be cleaved by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). ucalgary.ca The reaction proceeds via a nucleophilic substitution mechanism. The process begins with the protonation of the ether oxygen, which creates a good leaving group in the form of a neutral phenol (3-hydroxypyridine in this case). ucalgary.ca Subsequently, a halide ion (Br⁻ or I⁻), acting as a nucleophile, attacks the alkyl carbon atom adjacent to the ether oxygen, displacing the pyridinol and forming the corresponding alkyl halide (4-halobutan-1-amine). ucalgary.ca The reaction can follow either an S(_N)1 or S(_N)2 pathway depending on the structure of the alkyl group. ucalgary.ca
Alternative methods for aryl ether cleavage have been developed to avoid the harsh conditions of strong acids. These include transition metal-catalyzed reactions, photoredox catalysis, and the use of Lewis acids. nih.gov For instance, reagents like aluminum triiodide (AlI(_3)), boron trichloride (B1173362) (BCl(_3)) combined with tetra-n-butylammonium iodide (TBAI), and the silicon tetrachloride (SiCl(_4))–sodium iodide (NaI) couple have been effectively used for the demethylation of aryl methyl ethers, a process that could be adapted for cleaving the butyl-ether bond. researchgate.net Heterogeneous catalytic hydrogenolysis over nickel catalysts also represents a viable pathway for C–O bond cleavage in aryl ethers, a method significant in biomass upgrading and hydrodeoxygenation of fossil fuels. acs.org
The choice of cleavage method can be influenced by the presence of other functional groups in the molecule. For ethers with acid-labile functionalities, employing an acid scavenger may be necessary to prevent unwanted side reactions. researchgate.net
Table 1: Comparison of Aryl Ether Cleavage Methods
| Method | Reagents | Conditions | Mechanism | Products | Citations |
| Acid Cleavage | HBr or HI | Strong acid, high temperature | Nucleophilic Substitution (S(_N)1 or S(_N)2) | 3-Hydroxypyridine and 4-halobutan-1-amine | ucalgary.ca |
| Lewis Acid Cleavage | AlI(_3), BCl(_3)/TBAI, SiCl(_4)/NaI | Varies, often milder than strong acids | Lewis acid-assisted C-O bond scission | 3-Hydroxypyridine and corresponding butanol derivative | researchgate.net |
| Catalytic Hydrogenolysis | H(_2), Ni catalyst | High pressure and temperature | Heterogeneous catalysis | 3-Hydroxypyridine and butane-1-amine | acs.org |
| Transition Metal Catalysis | Palladium or other metals | Mild conditions | C-O bond activation, cross-coupling | Varies depending on coupling partner | nih.gov |
Oxidation Reactions
The compound this compound possesses two primary sites susceptible to oxidation: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine group.
The oxidation of the pyridine nitrogen leads to the formation of this compound N-oxide. This transformation is a common reaction for pyridine and its derivatives and can be achieved using various oxidizing agents. bhu.ac.in Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed. arkat-usa.org Another common method involves the use of hydrogen peroxide (H(_2)O(_2)), often in the presence of an acid like acetic acid or with a metal catalyst. bhu.ac.inarkat-usa.org The formation of the N-oxide is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. bhu.ac.in For instance, pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine itself because the oxygen atom can donate electron density into the ring via resonance. bhu.ac.in
The primary amine group can also be oxidized. Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can lead to the formation of the corresponding N-oxide derivative. smolecule.com More vigorous oxidation could potentially lead to other products, but N-oxidation is a common pathway for primary amines.
Table 2: Common Reagents for Oxidation of Pyridine Derivatives
| Oxidizing Agent | Typical Conditions | Product | Citations |
| Hydrogen Peroxide (H(_2)O(_2)) / Acetic Acid | Room temperature or gentle heating | Pyridine-N-oxide | bhu.ac.inarkat-usa.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH(_2)Cl(_2)), room temp. | Pyridine-N-oxide | arkat-usa.org |
| Hydrogen Peroxide (H(_2)O(_2)) / Methyltrioxorhenium (MTO) | Catalytic MTO, aqueous H(_2)O(_2) | Pyridine-N-oxide | arkat-usa.org |
| Potassium Peroxymonosulfate (Oxone®) | Aqueous or biphasic systems | Pyridine-N-oxide | arkat-usa.org |
Stereoselective Synthetic Approaches
While this compound itself is an achiral molecule, the synthesis of chiral derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Stereoselective synthetic approaches focus on creating one or more chiral centers in the molecule, typically on the butan-1-amine chain.
One of the most powerful methods for synthesizing chiral amines is the asymmetric reductive amination of a prochiral ketone. d-nb.info In the context of this compound, this would involve the synthesis of a prochiral ketone, such as 4-(pyridin-3-yloxy)butan-2-one. This ketone could then be reacted with an ammonia source or a chiral amine auxiliary in the presence of a reducing agent. The use of a chiral catalyst, such as a transition metal complex with a chiral ligand, can induce enantioselectivity in the reduction of the intermediate imine, leading to a chiral amine product. d-nb.info
Another well-established strategy involves the use of chiral auxiliaries. For example, a ketone precursor could be condensed with a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide), to form a chiral N-sulfinylimine. harvard.edu The diastereoselective addition of a hydride reagent or an organometallic reagent to this imine, followed by the removal of the chiral auxiliary, yields the desired enantiomerically enriched amine. harvard.eduresearchgate.net
Biocatalysis offers a green and highly selective alternative for chiral amine synthesis. researchgate.net Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high enantioselectivity. whiterose.ac.uk A suitable engineered AmDH could potentially convert 4-(pyridin-3-yloxy)butan-2-one into either the (R) or (S) enantiomer of the corresponding chiral amine with high optical purity. whiterose.ac.uk
Table 3: Overview of Stereoselective Synthetic Strategies for Chiral Amines
| Strategy | Key Precursor | Method | Key Features | Citations |
| Asymmetric Reductive Amination | Prochiral Ketone | Reaction with ammonia source and chiral catalyst | High atom economy, direct conversion | d-nb.inforesearchgate.net |
| Chiral Auxiliary Method | Prochiral Ketone | Condensation with chiral auxiliary (e.g., Ellman's) followed by diastereoselective reduction | Reliable and high diastereoselectivity | harvard.edu |
| Biocatalytic Reductive Amination | Prochiral Ketone | Enzyme-catalyzed (e.g., Amine Dehydrogenase) reductive amination | High enantioselectivity, mild and sustainable conditions | researchgate.netwhiterose.ac.uk |
| Asymmetric Strecker Synthesis | Aldehyde/Ketone | Reaction with a cyanide source and a chiral amine | Forms α-aminonitriles as intermediates | nih.gov |
Derivatization Strategies and Analog Synthesis
Design Principles for 4-(Pyridin-3-yloxy)butan-1-amine Analogs
The rational design of analogs of this compound is fundamental to modulating its biological activity. Key strategies involve systematic alterations to its core components: the pyridinyloxy ring, the butanamine chain, and the terminal amine group.
Homologation and Chain Branching Strategies
To investigate the spatial requirements of the target binding pocket, chemists employ homologation and chain branching techniques.
Homologation involves the systematic extension or shortening of the alkyl chain. By synthesizing analogs with varying linker lengths, such as propoxy or pentoxy chains instead of the native butoxy linker, researchers can determine the optimal distance between the pyridinyloxy and amine moieties for maximal biological effect. nih.gov
Chain branching , the introduction of alkyl groups onto the butanamine chain, can induce conformational rigidity and enhance metabolic stability. liverpool.ac.uk Methylation at different positions along the chain, for instance, can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for its biological target.
Bioisosteric Replacements within the Pyridinyloxy Moiety
Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical properties of a molecule while maintaining its essential binding characteristics. sci-hub.se
Heterocyclic Ring Replacement: The pyridine (B92270) ring can be substituted with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or 1,2,4-oxadiazole. nih.govacs.orgresearchgate.net These modifications can alter the compound's electronic distribution, hydrogen bonding capabilities, and metabolic pathways. nih.gov
Positional Isomerism: Shifting the ether linkage to the 2- or 4-position of the pyridine ring can significantly impact the molecule's three-dimensional structure and its interaction with target proteins. chemscene.com
Ring Substitution: The introduction of substituents such as fluorine atoms onto the pyridine ring can enhance metabolic stability and binding affinity. evitachem.com
Modifications of the Butanamine Chain
The flexible butanamine linker can be modified to influence the compound's conformational freedom and polarity.
Introduction of Rigidity: Incorporating elements like double bonds or cyclopropane (B1198618) rings can restrict the chain's flexibility, helping to identify the bioactive conformation.
Heteroatom Insertion: Replacing a methylene (B1212753) group with a heteroatom, such as oxygen or nitrogen, can introduce new hydrogen bonding sites and alter the molecule's pharmacokinetic properties.
Synthetic Access to Key Derivatized Analogs
The synthesis of derivatized analogs of this compound is achieved through various well-established chemical reactions.
Preparation of Amide Derivatives
The primary amine of this compound serves as a convenient point for creating a diverse library of amide derivatives. This is typically accomplished through acylation reactions with acylating agents like acid chlorides or acid anhydrides. chemistrystudent.comlibretexts.orgjove.com Alternatively, coupling with carboxylic acids can be facilitated by reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). jove.comnih.gov
Table 1: Examples of Amide Derivatives
| Acylating Agent | Resulting Amide Derivative |
|---|---|
| Acetic anhydride | N-(4-(Pyridin-3-yloxy)butyl)acetamide |
| Benzoyl chloride | N-(4-(Pyridin-3-yloxy)butyl)benzamide |
Synthesis of N-Substituted Amines
The primary amine can be further functionalized to yield secondary or tertiary amines through several synthetic methods.
N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide. However, it can sometimes lead to multiple alkylations.
Reductive Amination: A more controlled approach is reductive amination, which involves reacting the primary amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with agents like sodium cyanoborohydride or sodium triacetoxyborohydride. ddtjournal.comgcms.cz This versatile method allows for the introduction of a wide variety of substituents.
Table 2: Examples of N-Substituted Amines via Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Resulting N-Substituted Amine |
|---|---|---|
| Formaldehyde (B43269) | Sodium cyanoborohydride | N-Methyl-4-(pyridin-3-yloxy)butan-1-amine |
| Acetone | Sodium triacetoxyborohydride | N-Isopropyl-4-(pyridin-3-yloxy)butan-1-amine |
Ring System Modifications (e.g., Pyrimidine, Oxadiazole Incorporations)
The substitution of the pyridine with a pyrimidine ring introduces an additional nitrogen atom, which can significantly alter the compound's polarity and hydrogen bonding pattern. nih.govacs.org For example, in the development of kinase inhibitors, the pyrimidine ring is a common feature, and its incorporation into structures analogous to this compound has been explored to modulate selectivity and potency. nih.gov The synthesis of such analogs can be complex, often involving multi-step sequences. nih.govresearchgate.net For instance, the synthesis of pyrimidin-4-amine derivatives has been achieved through various synthetic routes, leading to compounds with notable biological activities. acs.org
The incorporation of a 1,3,4-oxadiazole (B1194373) ring is another prevalent modification. scispace.comconicet.gov.aracs.orgnih.govmdpi.comnih.gov This five-membered heterocycle is a bioisostere of amide and ester groups and can enhance pharmacological properties. nanobioletters.com Research has shown that hybrid molecules containing both pyridine and 1,3,4-oxadiazole moieties can exhibit significant biological effects, including anticancer and antimicrobial activities. scispace.comnih.govmdpi.com The synthesis of these hybrids often involves creating a thioether or other linker between the two ring systems. acs.org The position of substituents on the associated phenyl or pyridine rings can greatly influence the activity of these oxadiazole derivatives. acs.orgresearchgate.net
Table 1: Ring System Modifications and Reported Activities
| Original Ring | Modified Ring System | Potential Impact | Reported Activities of Analogs |
|---|---|---|---|
| Pyridine | Pyrimidine | Alters polarity and H-bonding | Anticancer, Kinase Inhibition nih.govacs.org |
| Pyridine | 1,3,4-Oxadiazole | Bioisostere for amides/esters | Anticancer, Antimicrobial scispace.comnih.govmdpi.com |
Introduction of Halogenated Moieties
Halogenation is a key tool in medicinal chemistry for fine-tuning the properties of a lead compound. Introducing halogen atoms like fluorine, chlorine, or bromine to the pyridine ring of this compound analogs can significantly affect their lipophilicity, metabolic stability, and binding affinity. chemrxiv.orgnih.govnsf.gov
The regioselective halogenation of pyridines, particularly at the 3-position, has been a long-standing challenge but is crucial for SAR studies. chemrxiv.orgnih.govnsf.gov Modern synthetic methods have been developed to achieve this with greater efficiency. chemrxiv.orgnih.govnsf.gov Studies on pyridine derivatives have shown that the presence and position of halogen atoms can drastically alter biological activity. nih.gov For instance, while some studies report that halogenation can decrease antiproliferative activity in certain contexts, others have found that specific halogen substitutions are beneficial. nih.gov In some cases, a chlorine atom has been shown to enhance the inhibitory activity of compounds against certain cancer cell lines and enzymes. nih.gov
The introduction of a trifluoromethyl group, a common halogen-containing moiety, has also been explored in related heterocyclic systems to enhance biological activity. acs.orgacs.orgarabjchem.org
Table 2: Impact of Halogenation on Pyridine Analogs
| Halogen | Position on Pyridine Ring | Observed Effect on Analogs |
|---|---|---|
| Chlorine (Cl) | 3-position | Variable; can enhance activity in specific contexts nih.govnih.gov |
| Bromine (Br) | 3-position | Can decrease antiproliferative activity in some series nih.gov |
| Fluorine (F) | Various | Can improve binding to enzymatic targets via dipole interactions |
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects. For this compound, extensive analog synthesis has provided critical insights into the pharmacophore.
Key findings from SAR studies include:
The Pyridine Moiety : The nitrogen atom in the pyridine ring is often crucial for activity. Its position (e.g., 2-, 3-, or 4-pyridyl) significantly impacts biological outcomes. illinoisstate.edu Modifications, such as the introduction of substituents or replacement with other heterocycles, are key drivers of potency and selectivity. nih.govnih.gov For example, studies on related pyridine-containing scaffolds have shown that the position of substituents like methoxy (B1213986) groups or the addition of hydroxyl or amino groups can enhance activity, whereas bulky groups or certain halogens may reduce it. nih.gov
The Ether Linkage : The ether oxygen is a critical feature, likely acting as a hydrogen bond acceptor. Replacing this linkage often leads to a decrease in activity, highlighting its importance for target binding. nih.gov
The Butylamine (B146782) Chain : The length of the alkyl chain is often optimal at four carbons. The terminal primary amine is typically essential for activity, suggesting a key interaction with the biological target. nih.govnih.gov Modifications to this chain, such as introducing polarity, have been shown to significantly decrease potency in related scaffolds. nih.gov
These systematic modifications and the resulting SAR data are invaluable for the rational design of new, more effective therapeutic agents based on the this compound scaffold. nih.govnih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For 4-(Pyridin-3-yloxy)butan-1-amine, the molecular formula is C₉H₁₄N₂O. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1179 |
Experimental determination of an m/z value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition. For example, HRMS analysis of an isomeric compound, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one (also C₉H₁₄N₂O), yielded a found [M+H]⁺ value of 167.1178, demonstrating the accuracy of this technique. iu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing mixtures and identifying individual components. figshare.comnih.govresearchgate.netresearchgate.nettandfonline.com For a polar compound like this compound, direct analysis by GC-MS can be challenging due to potential peak tailing and poor chromatographic performance. iu.eduojp.gov
To overcome these issues, derivatization is often employed. The primary amine group can be converted into a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMS) or an acetyl derivative. nih.govresearchgate.netnih.gov This process typically involves reacting the analyte with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride. ojp.govnih.gov
The mass spectrum obtained from GC-MS analysis would display a molecular ion peak (if stable enough under electron ionization conditions) and a series of fragment ions. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways would include:
Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. whitman.edulibretexts.orgjove.comjove.comyoutube.com This would lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).
Ether Cleavage: Fragmentation can occur at the ether linkage. Cleavage of the alkyl C-O bond could lead to a pyridin-3-ol fragment ion (m/z 95) or a related pyridinium (B92312) cation. Cleavage of the aryl C-O bond is also possible, often involving hydrogen rearrangement. miamioh.edupublish.csiro.auconsensus.appwhitman.edulibretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 166 | [C₉H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 136 | [C₈H₁₀NO]⁺ | Loss of CH₂NH₂ via cleavage adjacent to amine |
| 95 | [C₅H₅NO]⁺ | Pyridin-3-ol cation from C-O bond cleavage |
| 94 | [C₅H₄NO]⁺ | Loss of H from the m/z 95 fragment |
| 78 | [C₅H₄N]⁺ | Loss of OH from the m/z 95 fragment |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ from alpha-cleavage |
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, aryl-alkyl ether, pyridine (B92270) ring, and aliphatic chain components.
The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands, one symmetric and one asymmetric, in the region of 3400-3250 cm⁻¹. chemscene.com A medium to strong N-H bending (scissoring) vibration is also characteristic of primary amines and typically appears around 1650-1580 cm⁻¹. chemscene.com
The ether linkage, specifically an aryl-alkyl ether, will produce strong C-O stretching bands. The asymmetric C-O-C stretch is anticipated in the 1275-1200 cm⁻¹ range, while the symmetric stretch would appear at approximately 1075-1020 cm⁻¹. The aromatic C-H bonds of the pyridine ring will exhibit stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H bonds of the butane (B89635) chain will show strong stretches in the 2960-2850 cm⁻¹ region. organic-chemistry.org Vibrations corresponding to the C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ fingerprint region.
A summary of the anticipated IR absorption bands for this compound is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, Sharp (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Aliphatic Chain | C-H Stretch | 2960 - 2850 | Strong |
| Pyridine Ring | =C-H Stretch | 3100 - 3000 | Weak to Medium |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 | Medium |
| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice. As of the current literature survey, a complete, published crystal structure for this compound is not available. However, based on its molecular structure, several key features of its solid-state arrangement can be predicted.
The crystal packing of this compound is expected to be heavily influenced by a network of intermolecular interactions.
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen and the pyridine ring's nitrogen atom are effective hydrogen bond acceptors. It is highly probable that the crystal structure is stabilized by extensive N-H···N and N-H···O hydrogen bonds, linking adjacent molecules into a three-dimensional supramolecular architecture. researchgate.net Such interactions are fundamental in the packing of amine- and ether-containing compounds. nih.gov
π-Stacking: The presence of the electron-deficient pyridine ring suggests the likelihood of π-π stacking interactions. researchgate.netnih.gov These interactions, where the planes of aromatic rings align (either face-to-face or offset), would contribute significantly to the stability of the crystal lattice. researchgate.net The centroid-to-centroid distance for such interactions is typically in the range of 3.5 to 3.8 Å.
The this compound molecule possesses considerable conformational flexibility due to the rotatable single bonds in the butoxy chain. In the absence of specific crystallographic data, the conformation in the solid state is determined by the molecule's ability to pack efficiently while maximizing favorable intermolecular interactions.
The torsion angles of the C-C-C-C and C-O-C-C bonds of the butoxy linker would adopt a low-energy conformation, likely a staggered or anti-periplanar arrangement, to minimize steric strain. wikipedia.org The specific conformation, however, would be a compromise between minimizing intramolecular steric hindrance and optimizing the intermolecular hydrogen bonding and π-stacking interactions within the crystal lattice. The final solid-state conformation represents a global energy minimum for the crystalline phase, which may differ from the lowest energy conformation in solution.
Elemental Analysis for Compositional Verification
Elemental analysis is a standard method to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound, serving to verify its empirical and molecular formula. For this compound, the molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . bldpharm.combldpharm.com The theoretical elemental composition can be calculated from this formula.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Theoretical Mass % |
| Carbon | C | 12.011 | 9 | 65.03% |
| Hydrogen | H | 1.008 | 14 | 8.49% |
| Nitrogen | N | 14.007 | 2 | 16.85% |
| Oxygen | O | 15.999 | 1 | 9.63% |
Note: The table presents the calculated theoretical percentages. Experimental values from combustion analysis would be expected to be in close agreement with these figures.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its chemical behavior and reactivity. For 4-(Pyridin-3-yloxy)butan-1-amine, these calculations can predict its geometry, charge distribution, and orbital energies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of this methodology would involve optimizing the molecular geometry to find its most stable conformation. DFT calculations could also be used to determine various electronic properties such as the dipole moment, polarizability, and electrostatic potential, which are crucial for understanding its intermolecular interactions.
HOMO-LUMO Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction between a small molecule and its biological target.
Prediction of Binding Affinities and Modes
Identification of Key Interacting Residues
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, a docking study would reveal which of its functional groups (the pyridine (B92270) ring, the ether linkage, the butyl chain, and the primary amine) are involved in key interactions with the protein target. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction
In silico methods, which utilize computational models to predict the properties of molecules, are integral to modern drug discovery. These approaches allow for the early assessment of a compound's potential as a drug candidate by predicting its pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) properties. For "this compound," these predictive models offer valuable insights into its likely behavior in a biological system.
The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule.
Table 1: Comparison of TPSA Values for "this compound" and a Structural Isomer
| Compound | Predicted TPSA (Ų) | Notes |
| "this compound" | ~38-40 (Estimated) | Based on structural similarity to its isomer. |
| "3-(Pyridin-4-yl)butan-1-amine" | 38.91 | The position of the nitrogen in the pyridine ring and the ether linkage will slightly influence the final value. |
Note: The TPSA for "this compound" is an estimate based on its isomer.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This parameter is critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
For "this compound," a precise, experimentally determined LogP value is not available in the reviewed literature. However, computational models provide an estimated value. As a reference, the isomer "3-(Pyridin-4-yl)butan-1-amine" has a calculated LogP of 1.5339. chemscene.com This value suggests a relatively balanced solubility profile, indicating that the compound is likely to have reasonable aqueous solubility while also being able to permeate lipid membranes. The LogP for "this compound" is anticipated to be similar.
Table 2: Predicted Lipophilicity (LogP) for "this compound" and Its Isomer
| Compound | Predicted LogP | Interpretation |
| "this compound" | ~1.5 (Estimated) | Indicates a balance between hydrophilicity and lipophilicity. |
| "3-(Pyridin-4-yl)butan-1-amine" | 1.5339 | Suggests good potential for oral bioavailability. |
Note: The LogP for "this compound" is an estimate based on its isomer.
"Druglikeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is, which helps in filtering out compounds with undesirable properties early in the discovery process. One of the most widely used guidelines for evaluating druglikeness is Lipinski's Rule of Five. taylorandfrancis.comdrugbank.com This rule states that orally active drugs generally exhibit:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular weight (MW) under 500 daltons
A LogP value not greater than 5
Based on the structure of "this compound," we can assess its compliance with these rules. The primary amine group (-NH2) contributes two hydrogen bond donors, and the nitrogen in the pyridine ring and the ether oxygen act as hydrogen bond acceptors.
Table 3: Druglikeness Parameters for "this compound" based on Lipinski's Rule of Five
| Parameter | Predicted Value for "this compound" | Lipinski's Rule | Compliance |
| Hydrogen Bond Donors (HBD) | 1 (from the -NH2 group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (1 pyridine N, 1 ether O, 1 amine N) | ≤ 10 | Yes |
| Molecular Weight (MW) | 166.22 g/mol | < 500 Da | Yes |
| LogP | ~1.5 (Estimated) | ≤ 5 | Yes |
As shown in the table, "this compound" does not violate any of Lipinski's rules, which suggests that it has a favorable profile for oral bioavailability.
Cheminformatics Approaches to Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and organize large amounts of chemical data, helping researchers to understand the vastness of "chemical space"—the theoretical space occupied by all possible molecules. By mapping this space, scientists can identify areas populated by molecules with desirable properties and explore novel molecular scaffolds.
The exploration of chemical space for pyridine derivatives is an active area of research, as the pyridine scaffold is a common feature in many approved drugs. nih.govresearchgate.net Cheminformatics tools can be used to position "this compound" within this space relative to other known bioactive molecules. This is typically done by calculating a variety of molecular descriptors (e.g., fingerprints, physicochemical properties) and then using dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the relationships between compounds in a 2D or 3D plot.
While a specific cheminformatics analysis including "this compound" was not found in the searched literature, its structural features suggest its location within the chemical space. The presence of the flexible butoxyamine chain connected to a rigid aromatic pyridine ring places it in a region of chemical space that is distinct from highly rigid or highly flexible molecules. Its moderate TPSA and LogP values would further refine its position among compounds with balanced physicochemical properties, an area often associated with good drug-like characteristics.
In Vitro Biological Evaluation and Mechanistic Studies
In Vitro Screening Methodologies for Biological Activity
A range of in vitro assays have been employed to assess the biological activities of compounds structurally related to 4-(Pyridin-3-yloxy)butan-1-amine. These methodologies provide a preliminary understanding of a compound's potential pharmacological effects.
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes involved in disease pathways.
Acetylcholinesterase (AChE) Inhibition: Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The Ellman method is a commonly used spectrophotometric technique for these in vitro inhibition studies. researchgate.netut.ac.ir For instance, berberine (B55584) derivatives linked with a phenol (B47542) by a 4-carbon spacer have shown potent AChE inhibition. researchgate.net Molecular modeling suggests these derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE simultaneously. researchgate.net Similarly, other studies have identified compounds with a 1,4-substituted 4-(1H)-pyridylene-hydrazone skeleton that exhibit nanomolar inhibitory activity against AChE. nih.gov
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 has therapeutic potential in inflammatory and neurological disorders. nih.govnih.gov Various pyridine-containing compounds have been evaluated as PDE4 inhibitors. google.comnih.gov Studies have shown that PAN-selective PDE4 inhibitors can induce effects like gastroparesis in animal models, highlighting the importance of subtype selectivity in drug design. nih.gov The development of PDE4 inhibitors with improved safety profiles often focuses on targeting specific PDE4 subtypes to minimize adverse effects. nih.govnih.gov
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain CA isoforms, such as CA IX and XII, are associated with tumors, making them attractive targets for anticancer drug development. nih.govmdpi.com Pyridine-3-sulfonamide derivatives have been synthesized and shown to be effective inhibitors of various human CA isoforms, including hCA I, II, IX, and XII. nih.govnih.gov Some of these compounds exhibited significant inhibitory efficacy against the tumor-associated hCA IX isoform. nih.gov
Cell-based assays are essential for evaluating the effect of a compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cytotoxicity. nih.govresearchgate.net
Novel pyridine-based compounds have been synthesized and tested for their cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells. nih.gov Some of these compounds have demonstrated significant cytotoxicity with low IC50 values, indicating their potential as anticancer agents. nih.gov For example, a pyridine (B92270) derivative, compound 12, showed potent cytotoxicity against MCF-7 and HepG2 cell lines and was found to induce apoptosis and inhibit PIM-1 kinase. nih.gov Similarly, other studies have reported the cytotoxic activity of novel dihydropyridin-3-carbonitrile and nicotinonitrile derivatives against different tumor cell lines. mdpi.com
The antimicrobial potential of pyridine derivatives is an active area of research. These compounds are evaluated for their ability to inhibit the growth of various pathogenic microorganisms.
Activity against Gram-positive bacteria: Synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities with this compound, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal inhibitory concentrations (MICs) for these compounds were found to be in the low microgram per milliliter range. nih.gov Other pyridine-containing compounds have also shown promising antibacterial activity against various Gram-positive strains like S. aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.commdpi.comnih.gov
Activity against Gram-negative bacteria: While some pyridine derivatives show broad-spectrum activity, others are more specific. For instance, some synthesized 1,2,4-triazole (B32235) derivatives of ofloxacin (B1677185) exhibited antibacterial properties against the Gram-negative bacterium Escherichia coli. mdpi.com The antimicrobial activity of various plant extracts containing pyridine-related compounds has also been evaluated against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. scielo.br
A summary of the antimicrobial activity of related compounds is presented in the table below.
| Compound Class | Target Organism | Activity (MIC) | Reference |
| 1,3-bis(aryloxy)propan-2-amines | S. aureus, S. pyogenes, E. faecalis | 2.5–10 µg/ml | nih.gov |
| N-alkylated pyridine-based salts | S. aureus, E. coli | 55-56% inhibition at 100 µg/mL | mdpi.com |
| Ofloxacin-1,2,4-triazole derivatives | E. coli | 0.25–1 µg/mL | mdpi.com |
Target Identification and Validation through In Vitro Models
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While specific receptor binding data for this compound is limited, studies on related structures provide valuable information. For instance, research on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines has explored their binding affinities for dopamine (B1211576) D2 and D3 receptors. acs.org These studies help in understanding the structure-activity relationships that contribute to receptor subtype selectivity. acs.org The binding of ligands to G-protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes, is another area of intense investigation. nih.gov
Protein Interaction Profiling
The in vitro biological activity of this compound has been primarily associated with its interaction with specific enzymes. Notably, it has been identified as a targeter of leukotriene A-4 hydrolase (LTA4H) in humans and inorganic pyrophosphatase in the bacterium Burkholderia pseudomallei. smolecule.com These interactions form the basis of its potential therapeutic applications in inflammatory diseases and infectious conditions.
Leukotriene A-4 hydrolase is a bifunctional zinc metalloenzyme crucial in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). tandfonline.commdpi.com The inhibition of LTA4H by small molecules is a well-established strategy for mitigating inflammation. patsnap.comnih.gov The interaction of this compound with this enzyme positions it as a potential anti-inflammatory agent.
The targeting of inorganic pyrophosphatase, an enzyme essential for the energy metabolism of Burkholderia pseudomallei, suggests a possible role for this compound in the development of novel antibacterial agents. smolecule.com
While direct quantitative binding data for this compound is not extensively published, the activity of its structural analogs against various protein targets provides valuable insights. The following table summarizes the protein interactions of a closely related analog, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide, and other compounds featuring the pyridin-3-yloxy motif.
| Compound Name | Protein Target | Biological Activity | Reference |
|---|---|---|---|
| N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide | Enzymes and receptors involved in inflammation, cancer, and neurological disorders | Potential inhibitory activity | researchgate.net |
| N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-(pyridin-3-yloxy)pyrimidine-4-carboxamide | N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | Inhibitor | gmu.edu |
Mechanistic Investigations of In Vitro Biological Interactions
Biochemical Pathway Modulation
The interaction of this compound with LTA4H directly modulates the 5-lipoxygenase (5-LOX) pathway, a critical cascade in the generation of leukotrienes. db-thueringen.denih.gov Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. pharmgkb.org
The 5-LOX pathway begins with the conversion of arachidonic acid into leukotriene A4 (LTA4). pharmgkb.org LTA4H then catalyzes the hydrolysis of LTA4 to produce leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. patsnap.com By inhibiting LTA4H, this compound is presumed to block the production of LTB4. smolecule.compatsnap.com This reduction in LTB4 levels can lead to a dampening of the inflammatory response. patsnap.com
A significant consequence of LTA4H inhibition is the potential for a "lipid mediator class-switch." tandfonline.comnih.gov When the conversion of LTA4 to LTB4 is blocked, LTA4 can be shunted towards an alternative enzymatic pathway, leading to the increased production of lipoxin A4 (LXA4), an anti-inflammatory lipid mediator. tandfonline.comnih.gov This dual effect of suppressing a pro-inflammatory mediator while potentially elevating an anti-inflammatory one makes LTA4H inhibitors like this compound subjects of significant interest.
The modulation of the inorganic pyrophosphatase pathway in Burkholderia pseudomallei would disrupt the bacterium's energy metabolism, potentially leading to growth inhibition and cell death. smolecule.com
Mode of Action Elucidation
The presumed mode of action for this compound as an LTA4H inhibitor involves the direct binding to the enzyme's active site. mdpi.com LTA4H is a zinc-dependent enzyme, and many inhibitors are designed to chelate this essential zinc ion. nih.gov However, non-chelating inhibitors have also been developed. nih.gov The precise binding mode of this compound to LTA4H has not been definitively elucidated in publicly available literature.
Inhibition of the epoxide hydrolase activity of LTA4H prevents the formation of LTB4 from LTA4. db-thueringen.denih.gov This directly reduces the chemotactic signals that recruit immune cells to sites of inflammation, thereby mitigating the inflammatory cascade. patsnap.com The potential increase in LXA4 production would further contribute to the resolution of inflammation. nih.gov
The following table outlines the mechanistic details of LTA4H inhibition.
| Action | Biochemical Consequence | Physiological Outcome | Reference |
|---|---|---|---|
| Inhibition of LTA4H epoxide hydrolase activity | Decreased synthesis of Leukotriene B4 (LTB4) | Reduced neutrophil chemotaxis and inflammation | patsnap.comnih.gov |
| Shunting of LTA4 metabolism | Potential increased synthesis of Lipoxin A4 (LXA4) | Promotion of inflammation resolution | tandfonline.comnih.gov |
Structure-Activity Relationships from Biological Data (In Vitro)
While a comprehensive SAR study focused solely on this compound is not widely available, analysis of related compounds provides valuable insights into the structural features crucial for biological activity.
The pyridin-3-yloxy motif appears to be a key pharmacophoric element. The position of the nitrogen atom in the pyridine ring can significantly influence binding affinity and selectivity. For instance, in some kinase inhibitor series, pyridin-2-yl groups showed higher selectivity than pyridin-3-yl derivatives due to optimized steric interactions within the kinase active site. nih.gov
The butan-1-amine side chain also plays a critical role. The length and nature of this linker can impact potency and selectivity. For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, the nature of the substituent at the R3 position, which is analogous to the butoxyamine chain, was found to be important for activity. gmu.edu
The terminal amine group offers a site for potential modification to modulate physicochemical properties and target interactions.
The table below summarizes key structure-activity relationships for compounds containing a pyridinoxy moiety.
| Structural Moiety | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyridine Ring | Position of Nitrogen (e.g., 2- vs. 3-position) | Can alter binding affinity and selectivity for target enzymes. | nih.gov |
| Linker Chain | Length and flexibility of the alkyl chain | Optimal linker length is often crucial for potent inhibition. | gmu.edu |
| Terminal Functional Group | Amine modifications (e.g., acylation) | Can influence potency and physicochemical properties. | researchgate.net |
Role in Medicinal Chemistry and Lead Optimization
4-(Pyridin-3-yloxy)butan-1-amine as a Synthetic Intermediate in Pharmaceutical Development
The structure of this compound is bifunctional, featuring a pyridin-3-yloxy headgroup and a primary amine tail, connected by a flexible four-carbon butyl linker. This architecture makes it a versatile building block for constructing more complex molecules. The primary amine group serves as a reactive handle, readily participating in common bond-forming reactions such as amide coupling, reductive amination, and urea (B33335) formation. This allows for its attachment to a core scaffold of a potential drug molecule.
The pyridin-3-yloxy portion, in turn, can be crucial for the final molecule's biological activity, often acting as a hydrogen bond acceptor or participating in pi-stacking interactions within the target protein's binding site. The use of such intermediates is a cornerstone of modern API synthesis, allowing for modular assembly of complex drug candidates. beilstein-journals.org
Table 1: Structural Features of this compound as a Building Block
| Molecular Fragment | Chemical Feature | Role in Synthesis and Medicinal Chemistry |
| Pyridine (B92270) Ring | Aromatic heterocycle, weak base | Can act as a hydrogen bond acceptor; participates in π-stacking interactions with biological targets. |
| Ether Linkage | -O- | Provides rotational flexibility and influences the overall conformation of the molecule. |
| Butyl Chain | Four-carbon alkyl spacer | Offers specific spatial separation between the pyridine head and the point of attachment, allowing the molecule to span a defined distance within a binding pocket. |
| Primary Amine | -NH₂ | A reactive nucleophilic group used for covalent attachment to other molecular scaffolds via reactions like amidation or reductive amination. |
This compound is an ideal building block for convergent synthesis. A medicinal chemist can design a synthetic plan where one complex fragment of the target API is synthesized, terminating in a carboxylic acid or an aldehyde. In parallel, this compound can be prepared or sourced. In a late-stage key step, these two fragments can be coupled, for example, through an amide bond formation, to rapidly assemble the final, complex API. This modular approach is highly valued in pharmaceutical development for its robustness and scalability. researchgate.net
Integration into Lead Compound Optimization Strategies
Lead optimization is an iterative process aimed at refining a promising but imperfect lead compound into a drug candidate with an optimal balance of potency, selectivity, and drug-like properties. nih.gov The strategic incorporation of fragments like this compound is a key tactic in this multifaceted endeavor.
Rational drug design relies on understanding the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design molecules that will bind to it with high affinity and specificity. patsnap.com The structural features of this compound can be rationally exploited in this process. For instance, if a binding pocket on a target protein has a region that can accommodate a pyridine ring and a nearby acidic residue, a chemist might design a new analog by attaching the this compound moiety to their lead compound. The goal is for the pyridine to form a favorable interaction (like a hydrogen bond) and for the butyl chain to provide the perfect spacing, thereby increasing the molecule's binding affinity. This structure-based approach helps guide the chemical modifications in a targeted, non-random manner. nih.govhud.ac.uk
The core of lead optimization is the iterative "Design-Make-Test" cycle. nih.gov
Design: A hypothesis is formed. For example, "Introducing the pyridin-3-yloxy moiety via a butylamine (B146782) linker will enhance selectivity for our target."
Make: Chemists synthesize the proposed new molecule by coupling this compound to the existing lead scaffold.
Test: The newly synthesized compound is subjected to a battery of biological assays to measure its potency, selectivity, and other properties.
The results of the "Test" phase feed directly into the next "Design" phase. If potency improved but solubility decreased, the next design might involve modifying the pyridine ring to be more polar. This cyclical process is repeated, with each iteration aiming to bring the molecule's properties closer to the desired profile for a clinical candidate. The use of versatile building blocks like this compound is critical for rapidly generating these new analogs for testing. acs.org
Potency (how much of a drug is needed for an effect) and selectivity (how well a drug binds to its intended target versus other targets) are paramount for a successful therapeutic. nih.govacs.org Attaching the this compound fragment can address both.
The pyridine ring, positioned by the flexible butyl linker, can access and occupy specific sub-pockets in the target protein, forming key interactions that increase binding affinity and thus potency. nih.gov Furthermore, the specific substitution pattern of the pyridine ring (i.e., the ether linkage at the 3-position) is crucial. Other proteins, even those closely related to the target, may not have a binding site that can favorably accommodate the shape and electronics of a 3-substituted pyridine, leading to enhanced selectivity for the intended target. acs.org Medicinal chemists can systematically explore related building blocks, such as those with 2- or 4-pyridyl groups, to fine-tune this selectivity profile.
Table 2: Hypothetical Modifications for Lead Optimization
| Modification to this compound Scaffold | Rationale / Potential Impact |
| Varying Pyridine Substitution | Changing the linkage from the 3-position to the 2- or 4-position to probe different regions of the binding site and optimize selectivity. |
| Altering Linker Length | Using shorter (propyl) or longer (pentyl) chains to find the optimal distance for the pyridine headgroup to reach its binding sub-pocket, maximizing potency. |
| Substitution on the Pyridine Ring | Adding small groups (e.g., methyl, chloro) to the pyridine ring to enhance binding interactions or block unwanted metabolism. |
| Modification of the Amine | Converting the primary amine to a secondary or tertiary amine after coupling to fine-tune solubility and basicity (pKa). |
Patent Landscape and Intellectual Property Aspects
Analysis of Patent Literature Involving 4-(Pyridin-3-yloxy)butan-1-amine
An analysis of the patent literature reveals that this compound is a significant building block in the development of novel therapeutics, particularly inhibitors of O-GlcNAcase (OGA), an enzyme implicated in various diseases including neurodegenerative disorders.
Key patent filings that feature this compound often claim broad classes of compounds that are synthesized using this intermediate. These patents typically focus on the final products, which are complex molecules designed to interact with specific biological targets. For instance, international patent application WO/2018/091528 and its U.S. counterpart US20160176853A1, assigned to the University of Dundee, disclose a series of O-GlcNAcase inhibitors. While this compound itself is not the claimed inventive entity, its use in the preparation of these inhibitors is explicitly detailed within the patent's examples.
The claims in these patents are generally directed towards:
Novel chemical entities (the final inhibitor molecules).
Pharmaceutical compositions containing these entities.
Methods of treating diseases, such as tauopathies, by administering these compositions.
The significance of this compound lies in its contribution to the structure of the final patented compounds, providing a crucial fragment that influences their biological activity and pharmacokinetic properties.
Within the patent literature, this compound is frequently mentioned in conjunction with other chemical reagents and intermediates. Its primary role is as a nucleophile, where the amine group is reacted with various electrophilic partners to construct the target molecules.
Common chemical co-occurrences in patents include:
Thiazole (B1198619) derivatives: In the synthesis of OGA inhibitors, this compound is often reacted with a substituted thiazole moiety. For example, it is used in the preparation of N-(4-(pyridin-3-yloxy)butyl)-5-((1,2,4-triazol-1-yl)methyl)thiazol-2-amine.
Coupling agents: Reagents that facilitate the formation of amide or other bonds are frequently cited alongside this amine.
Protecting groups: The synthesis schemes often involve the use of protecting groups for the amine functionality to control reactivity during the construction of the final compound.
The consistent appearance of this compound in these synthetic routes underscores its established utility and reliability as a chemical intermediate in the creation of a specific class of bioactive molecules.
Intellectual Property Strategies in Academic Chemical Research
The patenting of discoveries originating from academic research is a critical strategy for translating fundamental science into tangible societal benefits. For a compound like this compound, which is an intermediate rather than a final product, the intellectual property strategy is nuanced.
Key aspects of these strategies include:
Patenting novel and non-obvious final compounds: Academic institutions typically focus on patenting the final, biologically active molecules that are discovered, rather than the well-known intermediates used to make them. The novelty and inventiveness lie in the final structure and its application.
Enabling disclosure: Patent applications must provide a detailed description of how to make and use the invention. This often includes the explicit mention of intermediates like this compound in the experimental sections, placing them in the public domain for that specific use.
Defensive publication: In some cases, researchers might publish the synthesis of a novel intermediate to prevent others from patenting it, thereby ensuring it remains freely available for research purposes.
The involvement of university technology transfer offices is crucial in navigating the complexities of patent law and developing a robust IP strategy that encourages commercialization while also fostering continued academic inquiry.
Influence of Patent Coverage on Research Trajectories
Patent coverage can significantly influence the direction of chemical research, both in academia and industry. The existence of patents claiming a class of compounds can steer research in several ways:
"Inventing around" existing patents: Competitors may be incentivized to develop alternative synthetic routes or different chemical scaffolds to achieve the same biological effect without infringing on existing patents. This can lead to the discovery of new chemical entities and a deeper understanding of structure-activity relationships.
Focus on novel applications: Research may shift towards finding new uses for patented compounds that are not covered by the original claims.
Stimulating further innovation: The disclosure of a new class of compounds in a patent can spur further research to improve upon their properties, such as efficacy, selectivity, and safety. The public disclosure aspect of the patent system is designed to foster such follow-on innovation.
For a versatile intermediate like this compound, its inclusion in patents for a specific therapeutic area may encourage researchers to explore its utility in the synthesis of compounds for entirely different biological targets, thereby expanding its application and the broader field of medicinal chemistry.
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally friendly methods for producing 4-(Pyridin-3-yloxy)butan-1-amine and its analogs. Traditional multi-step syntheses can be resource-intensive. Future research should focus on novel methodologies that improve yield, reduce waste, and allow for greater molecular diversity.
Key areas for development include:
Green Chemistry Approaches : The use of heterogeneous catalysts, such as copper-based systems, for direct reductive amination or hydrogen borrowing reactions could provide a more sustainable pathway, minimizing the use of hazardous reagents and simplifying purification processes. researchgate.net
Flow Chemistry : Implementing continuous flow reactors for key synthetic steps, such as the initial ether formation or subsequent amination, can enhance reaction control, improve safety, and facilitate scalable production.
Novel Coupling Strategies : Exploring advanced catalytic cross-coupling reactions, like the Heck reaction or palladium-catalyzed allylic substitutions, could open new routes to synthesize complex derivatives that are not accessible through traditional methods. whiterose.ac.ukacs.org These techniques allow for the precise introduction of various functional groups, expanding the chemical space for biological screening.
Enzymatic Synthesis : The application of enzyme-mediated synthesis could offer high selectivity and milder reaction conditions, contributing to a more sustainable manufacturing process. chemscene.com
Table 1: Comparison of Synthetic Methodologies
| Methodology | Conventional Approach | Proposed Sustainable/Novel Approach | Key Advantages of Proposed Approach |
|---|---|---|---|
| Catalysis | Homogeneous catalysts, stoichiometric reagents | Heterogeneous copper or palladium catalysts, biocatalysis | Catalyst recyclability, reduced metal leaching, milder conditions, high selectivity. researchgate.net |
| Process | Batch processing | Continuous flow chemistry | Improved heat and mass transfer, enhanced safety, easier scalability. |
| Key Reactions | Nucleophilic substitution with alkyl halides | Direct reductive amination, Heck coupling, allylic substitution | Higher atom economy, reduced waste, access to novel derivatives. researchgate.netacs.org |
Advanced Computational Approaches for Structure-Based Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity. h-its.org For this compound, which is known to interact with targets like leukotriene A-4 hydrolase, computational studies can provide deep insights into its mechanism of action and guide the design of superior analogs. smolecule.com
Future computational research should involve:
Molecular Docking and Dynamics : Performing molecular docking simulations to predict the binding mode of this compound within the active sites of its known and predicted biological targets. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and reveal key binding determinants over time.
Quantum Mechanics (QM) Calculations : Employing Density Functional Theory (DFT) to accurately model the electronic properties of the compound and its interactions with target residues. researchgate.net This can help in understanding charge distribution and optimizing electrostatic interactions for improved affinity.
Pharmacophore Modeling : Developing pharmacophore models based on the structure of this compound and other known ligands for its targets. These models can be used for virtual screening of large compound libraries to identify new molecules with similar interaction patterns.
Table 2: Application of Computational Methods
| Computational Technique | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding orientation and affinity. | Identification of key interacting residues and initial ranking of compound analogs. nih.gov |
| Molecular Dynamics (MD) | Assess binding stability and conformational changes. | Understanding of the dynamic nature of the ligand-receptor complex and calculation of binding free energies. |
| Quantum Mechanics (DFT) | Analyze electronic structure and reaction mechanisms. | Accurate charge distribution, bond energies, and insights into covalent interactions if applicable. researchgate.net |
| Pharmacophore Modeling | Identify essential features for biological activity. | A 3D model for virtual screening to discover novel, structurally diverse hits. |
Exploration of Broader Biological Activities and Target Space (In Vitro)
The pyridine (B92270) and related heterocyclic scaffolds are present in a vast number of biologically active compounds, suggesting that the therapeutic potential of this compound may extend beyond its currently known interactions. researchgate.netarabjchem.orgscispace.com A systematic in vitro screening campaign is a critical next step to uncover its full biological profile.
Future research should prioritize:
High-Throughput Screening (HTS) : Screening the compound against large, diverse panels of biological targets, including various enzyme families (e.g., kinases, phosphatases, proteases) and receptor types (e.g., G-protein coupled receptors). The activity of related pyridine derivatives against targets like Fibroblast Growth Factor Receptor (FGFR) and Aurora kinases suggests these are promising areas to investigate. rsc.orgacs.org
Phenotypic Screening : Evaluating the compound in cell-based assays that model various diseases, such as cancer, inflammation, and infectious diseases. This approach can identify novel mechanisms of action without a priori knowledge of a specific target.
Antimicrobial and Antiparasitic Assays : Given the known activity of related compounds, testing against a broad spectrum of bacteria (including multidrug-resistant strains), fungi, and parasites is warranted. researchgate.net
Table 3: Potential Biological Targets for In Vitro Screening
| Target Class | Specific Examples | Rationale/Supporting Evidence |
|---|---|---|
| Hydrolases | Leukotriene A-4 hydrolase, Phosphodiesterase-4 (PDE4) | Known interaction with LTA4H; related scaffolds show PDE4 inhibition. smolecule.comnih.gov |
| Kinases | FGFR, Aurora Kinases, Raf Kinase | Pyridine derivatives are known to be potent kinase inhibitors. acs.orgrsc.orgacs.org |
| Pyrophosphatases | Inorganic pyrophosphatase (Burkholderia pseudomallei) | Known interaction suggests potential as an anti-infective agent. smolecule.com |
| Various Receptors | Nicotinic acetylcholine (B1216132) receptor (nAChR) | The pyridine moiety is a key feature of nAChR ligands like nicotine. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov Integrating these technologies into the research pipeline for this compound can significantly enhance the efficiency of discovering and optimizing new drug candidates.
Future directions include:
Quantitative Structure-Activity Relationship (QSAR) : Building ML-based QSAR models using data from HTS campaigns. These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. frontiersin.org
De Novo Drug Design : Employing generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel molecules from scratch. nih.gov These models can be trained to generate compounds that incorporate the core this compound scaffold while optimizing for predicted activity, selectivity, and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
ADMET Prediction : Using AI/ML algorithms to build predictive models for key pharmacokinetic and toxicological properties. mdpi.com This allows for the early-stage filtering of compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity.
Table 4: AI and Machine Learning in the Development Pipeline
| AI/ML Application | Description | Goal |
|---|---|---|
| Predictive Modeling (QSAR) | Train models on experimental data to predict activity. | Prioritize synthesis of high-potency compounds and reduce unnecessary experiments. frontiersin.org |
| Generative Models | Design novel molecules with desired properties. | Explore a vast chemical space efficiently and generate innovative drug candidates. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles from chemical structure. | Improve the success rate of drug candidates by eliminating unfavorable compounds early. mdpi.com |
| Target Identification | Analyze biological data to propose novel protein targets. | Uncover new therapeutic opportunities for the compound scaffold. nih.gov |
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(Pyridin-3-yloxy)butan-1-amine to ensure high purity?
Methodological Answer: Synthesis optimization requires careful selection of coupling agents and reaction conditions. For example, tert-butyl carbamate (Boc) protection of the amine group during pyridinyloxy coupling can prevent side reactions. Post-synthesis purification via column chromatography and recrystallization (e.g., using CHCl₃) is critical, as demonstrated in similar amine derivatives . NMR and HPLC should validate purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Use NMR to confirm proton environments (e.g., pyridinyl protons at δ 6.91–8.50 ppm, amine protons at δ 1.68–3.53 ppm) and NMR for carbon backbone verification. Mass spectrometry (ESI-MS) provides molecular weight confirmation, while FT-IR identifies functional groups (e.g., C-O-C stretching at ~1250 cm) .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH stability, incubate in buffers (pH 1–13) and track degradation products .
Advanced Research Questions
Q. What strategies address discrepancies between experimental and computational data in modeling the thermodynamic properties of this compound mixtures?
Methodological Answer: PCP-SAFT modeling often fails to capture hydrogen-bond asymmetry in amine-containing systems. To resolve this, incorporate quantum-mechanical calculations (e.g., DFT) to refine hydrogen-bond donor/acceptor parameters. Validate against experimental vapor-liquid equilibrium (VLE) data for systems like pentan-2-one/butan-1-amine, which exhibit double azeotropes unaccounted for in standard models .
Q. How can researchers identify the pharmacological targets of this compound derivatives?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against receptor libraries (e.g., GPCRs, kinases). For validation, synthesize analogs (e.g., N-benzyl or piperazinyl derivatives) and test in vitro binding assays. For example, structural analogs of 4-(4-phenylpiperazin-1-yl)butan-1-amine show affinity for serotonin receptors .
Q. What experimental approaches resolve contradictions in crystallographic data for amine-containing complexes?
Methodological Answer: Employ high-resolution X-ray crystallography with SHELXL for refinement. For twinned crystals or low-resolution data, use SHELXD/SHELXE for experimental phasing. Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm hydrogen bonding and molecular conformation .
Q. How can structural modifications enhance the metal-chelating properties of this compound for catalytic or environmental applications?
Methodological Answer: Introduce terpyridine or bipyridine moieties to the amine backbone, as seen in 4-([2,2':6',2''-terpyridin]-4'-yloxy)butan-1-amine (Tpy), which chelates heavy metals (e.g., Pb, Cd). Test adsorption capacity via ICP-MS after mixing with metal-contaminated solutions .
Q. What methodologies validate the role of this compound in multi-step organic syntheses?
Methodological Answer: Use isotopic labeling (e.g., -amine) to track incorporation into intermediates. For example, in palladium-catalyzed cross-coupling reactions, monitor intermediate formation via LC-MS. Compare yields and kinetics with/without the amine to confirm catalytic or stoichiometric roles .
Q. How can researchers reconcile conflicting bioactivity data across different assay platforms?
Methodological Answer: Perform dose-response curves in parallel assays (e.g., cell-based vs. cell-free). For instance, if a compound shows antagonism in a cAMP assay but agonism in a calcium flux assay, use siRNA knockdown to identify receptor subtypes or off-target effects. Triangulate data with transcriptomic profiling .
Q. What computational frameworks integrate structural and functional data for this compound derivatives in drug discovery?
Methodological Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) with QSAR models to predict ADMET properties. For instance, MD can reveal conformational flexibility affecting receptor binding, while QSAR links substituent effects (e.g., electron-withdrawing groups on the pyridine ring) to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
